molecular formula C8H14Cl2N2 B13022759 N-propyl-4-Pyridinamine Dihydrochloride

N-propyl-4-Pyridinamine Dihydrochloride

Cat. No.: B13022759
M. Wt: 209.11 g/mol
InChI Key: WWCSYXLXEWNDOM-UHFFFAOYSA-N
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Description

N-Propyl-4-Pyridinamine Dihydrochloride (CAS 179339-90-3) is a research chemical with a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol for the free base . This compound is an alkylated aminopyridine derivative, a class known for its significant role in neuroscience and medicinal chemistry research. Aminopyridines, such as the well-characterized 4-Aminopyridine (4-AP), function as voltage-gated potassium (Kv) channel blockers . By inhibiting these channels, they prolong neuronal action potentials, which enhances synaptic transmission and neurotransmitter release at nerve terminals . This mechanism underpins their research value in models of demyelinating diseases like multiple sclerosis, where conduction block in axons is a key feature . The propyl side chain in this molecule may influence its pharmacokinetic properties, including lipid solubility and subsequent blood-brain barrier penetration, potentially offering a differentiated research profile compared to other aminopyridines. The dihydrochloride salt form improves stability and solubility in aqueous solutions, facilitating in vitro experimental applications. Research into structurally related compounds, such as besipirdine (which features an N-propyl-N-(4-pyridinyl)-1H-indol-1-amine backbone), has highlighted potential applications in investigating cognitive function and cholinergic pathways, suggesting broader utility for this chemical scaffold in neuropharmacological studies . Pyridine-based compounds are extensively used in drug discovery due to their ability to improve metabolic stability, permeability, and overall pharmacological activity of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-propylpyridin-4-amine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-2-5-10-8-3-6-9-7-4-8;;/h3-4,6-7H,2,5H2,1H3,(H,9,10);2*1H

InChI Key

WWCSYXLXEWNDOM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=NC=C1.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for N Propyl 4 Pyridinamine Dihydrochloride and Analogues

Direct N-alkylation of 4-Pyridinamine Precursors

Direct N-alkylation of 4-pyridinamine and its derivatives stands as the most direct and common route for the synthesis of N-propyl-4-pyridinamine. This strategy is predicated on the formation of a new carbon-nitrogen bond between the nitrogen atom of the pyridine (B92270) ring or the exocyclic amino group and a propyl group. The two principal manifestations of this strategy are reductive amination and nucleophilic substitution.

Reductive Amination Pathways Utilizing 4-Aminopyridine (B3432731) and Propionaldehyde (B47417)

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the formation of amines. In the context of N-propyl-4-pyridinamine synthesis, this reaction typically involves the condensation of 4-aminopyridine with propionaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine. This process can be carried out in a single "one-pot" reaction or in a stepwise manner where the imine intermediate is isolated. A patent discloses the preparation of N-alkyl-4-pyridinamines through the reductive amination of 4-aminopyridine with various aldehydes. google.com

Catalytic hydrogenation is a cornerstone of reductive amination, prized for its efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a frequently utilized catalyst for this transformation due to its high activity and selectivity. nih.gov The process involves the reaction of the imine intermediate, formed from 4-aminopyridine and propionaldehyde, with hydrogen gas in the presence of the Pd/C catalyst.

The general reaction is as follows: 4-Aminopyridine + Propionaldehyde → [Imine Intermediate] --(H₂, Pd/C)--> N-propyl-4-pyridinamine

The efficiency of the hydrogenation is influenced by several factors including hydrogen pressure, temperature, catalyst loading, and the solvent system. Research on related reductive aminations has shown that lower ratios of amine to aldehyde and higher hydrogen pressures can improve the selectivity of the reduction of the C=N bond over the C=O bond of the starting aldehyde. nih.gov

Table 1: Typical Reaction Parameters for Pd/C Catalyzed Reductive Amination

Parameter Typical Range
Catalyst 5-10% Pd/C
Catalyst Loading 1-10 mol%
Hydrogen Pressure 1-10 atm
Temperature 25-80 °C
Solvent Methanol (B129727), Ethanol (B145695), Isopropanol (B130326)

| Reaction Time | 2-24 hours |

This table presents a generalized range of conditions based on literature for similar reductive amination reactions. Specific optimization for N-propyl-4-pyridinamine synthesis is required.

The equilibrium between the starting materials and the imine is driven towards the product by the irreversible reduction of the imine. While catalytic hydrogenation is a common choice for the reduction step, other reducing agents can also be employed.

The choice of solvent can significantly impact the rate and outcome of reductive amination reactions. Protic solvents like methanol and ethanol are commonly used as they can facilitate both the imine formation and the subsequent reduction. google.com The solubility of the starting materials and the imine intermediate in the chosen solvent is a critical factor.

Optimization of solvent systems is a key aspect of process development. For instance, a patent on the synthesis of N-alkyl-4-pyridinamines suggests that the reaction can be carried out in various alcohol solvents, with methanol and isopropanol being preferred. google.com The reaction temperature is also a crucial parameter to optimize, with a typical range of 20-80 °C. google.com

For the industrial production of N-propyl-4-pyridinamine dihydrochloride (B599025), process efficiency and the purity of the final product are of paramount importance. Large-scale synthesis often requires careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. mdpi.com Potential impurities in this process can include unreacted starting materials, the intermediate imine, and byproducts from over-alkylation or side reactions.

Purification of the final product is a critical step. A common method involves the formation of the dihydrochloride salt. After the reductive amination is complete, the crude N-propyl-4-pyridinamine can be treated with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol. This precipitates the dihydrochloride salt, which can then be isolated by filtration and further purified by recrystallization if necessary. A patent describes a process where the final product is purified by crystallization from a mixture of acetone (B3395972) and water. google.com

Table 2: Common Impurities and Purification Methods

Impurity Origin Purification Method
4-Aminopyridine Incomplete reaction Crystallization of the dihydrochloride salt
Propionaldehyde Incomplete reaction Distillation, washing
Imine Intermediate Incomplete reduction Further reduction, crystallization

| N,N-dipropyl-4-pyridinamine | Over-alkylation | Chromatography, crystallization |

Nucleophilic Substitution Reactions on Activated Pyridine Systems

An alternative synthetic route to N-propyl-4-pyridinamine involves the nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. In this approach, a pyridine ring bearing a good leaving group at the 4-position is reacted with n-propylamine. The leaving group is typically a halide, such as chloride, or another group that can be readily displaced by a nucleophile.

For the reaction to proceed efficiently, the pyridine ring must be activated towards nucleophilic attack. This is often achieved by quaternization of the pyridine nitrogen, which significantly increases the electrophilicity of the ring carbons, particularly at the 2- and 4-positions. google.com

A process for preparing 4-substituted pyridines involves quaternizing a starting pyridine with a leaving group at the 4-position, followed by nucleophilic displacement and subsequent dequaternization. google.com For example, 4-chloropyridine (B1293800) can be quaternized, and the resulting pyridinium (B92312) salt can then react with n-propylamine. The final step would be the removal of the quaternizing group to yield N-propyl-4-pyridinamine. The instability of 4-chloropyridine itself, which tends to react with itself, often necessitates the use of its more stable hydrochloride salt. researchgate.net

Table 3: Comparison of Synthetic Routes

Feature Reductive Amination Nucleophilic Substitution
Starting Materials 4-Aminopyridine, Propionaldehyde 4-Activated Pyridine, n-Propylamine
Key Intermediate Imine Quaternized Pyridine
Advantages Atom economical, often one-pot Can use readily available starting materials

| Challenges | Control of over-alkylation, catalyst handling | Activation of the pyridine ring, stability of precursors |

Synthesis of N-alkyl-4-Pyridinamines from Other Pyridine Derivatives

The synthesis of N-alkyl-4-pyridinamines, including the N-propyl variant, can be achieved through several routes starting from readily available pyridine derivatives. A predominant method is the reductive amination of 4-aminopyridine with an appropriate aldehyde. google.com

This two-step, one-pot process involves the initial reaction of 4-aminopyridine with an aldehyde (in this case, propanal for the synthesis of the N-propyl analogue) to form an intermediate imine, or Schiff base. google.com This intermediate is then hydrogenated in the presence of a catalyst to yield the final N-alkyl-4-pyridinamine. google.com The reaction is typically performed in an alcohol solvent like methanol or ethanol. google.com A patent describes this process for various N-alkyl-4-pyridinamines, highlighting the use of a Palladium on carbon (Pd/C) catalyst for the hydrogenation step. google.com The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion and high purity of the product. google.com For instance, the synthesis of N-octylpyridin-4-amine was achieved with a 99.97% purity and an 83.5% yield by reacting 4-aminopyridine with octanal (B89490) in methanol, using 10% Pd/C as a catalyst under hydrogen pressure. google.com

Another approach involves the direct N-alkylation of 4-aminopyridine. However, controlling the degree of alkylation can be challenging. To overcome this, the amino group can be protected, for example, with a Boc (tert-butyloxycarbonyl) group. The resulting N-Boc-4-aminopyridine can then be alkylated under mild conditions using a strong base, followed by deprotection to yield the desired N-alkyl-4-pyridinamine. researchgate.net

Furthermore, N-alkyl-4-pyridinamines can be synthesized from other pyridine precursors such as 4-chloropyridine. The nucleophilic substitution of the chlorine atom with an alkylamine (e.g., propylamine) provides the target compound. This reaction can be facilitated by catalysts, and conditions are chosen to drive the reaction to completion.

A summary of a representative reductive amination is presented below:

Starting MaterialReagentCatalystSolventProductYieldPurity
4-AminopyridineOctanal10% Pd/CMethanolN-octylpyridin-4-amine83.5%99.97%

This table is based on an example from a patent, illustrating a typical reductive amination process for an N-alkyl-4-pyridinamine analogue. google.com

Dihydrochloride Salt Formation and Purification Techniques

Amines, being basic, readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comlibretexts.org In the case of N-propyl-4-pyridinamine, which contains two basic nitrogen atoms (the pyridine ring nitrogen and the secondary amine nitrogen), reaction with a sufficient amount of HCl yields the dihydrochloride salt. This conversion is often desirable as the salt form is typically a crystalline solid that is more stable and easier to handle and purify than the free base. oxfordreference.com

The formation of the dihydrochloride salt is generally achieved by treating a solution of the N-propyl-4-pyridinamine free base with at least two molar equivalents of hydrochloric acid. youtube.comyoutube.com The acid can be added as a gas, an aqueous solution, or a solution in an organic solvent like ethanol or diethyl ether. youtube.comgoogle.com The choice of solvent is crucial; the free base should be soluble in it, while the resulting dihydrochloride salt should be sparingly soluble to facilitate its precipitation or crystallization. google.com

Purification of the crude N-propyl-4-pyridinamine dihydrochloride is most commonly achieved through recrystallization. google.com This technique relies on the difference in solubility of the salt in a hot versus a cold solvent.

Key steps in purification by recrystallization include:

Dissolving the crude salt in a minimum amount of a suitable hot solvent or solvent mixture.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which promotes the formation of well-defined crystals as the solubility of the salt decreases.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any residual impurities.

Drying the crystals, often under vacuum, to remove the last traces of solvent. youtube.com

For amine hydrochlorides, 2-propanol is a preferred solvent for recrystallization, and diethyl ether can sometimes be added to induce precipitation. researchgate.net Washing the isolated salt with a non-polar solvent like diethyl ether can also help remove non-polar impurities. researchgate.net In some cases, treating a solution of the material with activated charcoal can be effective in removing colored impurities before recrystallization. researchgate.net

Purification MethodTypical SolventsPrinciple
Recrystallization2-Propanol, Ethanol, Water, Diethyl Ether (as anti-solvent)Differential solubility of the salt at hot and cold temperatures. google.comresearchgate.net
Solvent WashingDiethyl Ether, AcetoneRemoval of impurities soluble in the wash solvent while the desired salt is insoluble. researchgate.net
Charcoal TreatmentVariousAdsorption of colored impurities onto the surface of activated carbon. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies can be employed to make the process more environmentally friendly.

Another green approach focuses on improving atom economy by developing one-pot synthesis methods. A patent describes a one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This method avoids the multiple steps and intermediate isolations common in traditional syntheses.

For the N-alkylation step, the use of heterogeneous catalysts is a promising green alternative. google.com These catalysts can be easily separated from the reaction mixture and potentially reused, which simplifies product purification and reduces waste. A disclosed method for the N-alkylation of aminopyridines uses a heterogeneous catalyst, offering high activity and selectivity, and the potential for continuous industrial production without the need for large amounts of precious metals or expensive organic reagents. google.com

Further research into catalytic systems, such as the use of polymer-bound 4-aminopyridine derivatives, also points towards more sustainable synthetic routes. acs.org These polymer-supported catalysts can be easily recovered and reused, minimizing waste and cost. The development of acid-free and metal-free heterogeneous catalytic systems, such as ionic polymers based on 4-vinylpyridine, for related chemical transformations also showcases the potential for greener synthesis pathways. rsc.org

Green Chemistry ApproachExample/ApplicationBenefit
Greener SolventsUse of water/organic solvent mixtures. researchgate.netReduced use of volatile and hazardous organic solvents.
Energy EfficiencyMicrowave-assisted synthesis. researchgate.netShorter reaction times and lower energy consumption.
CatalysisUse of reusable heterogeneous catalysts or polymer-bound catalysts. google.comacs.orgReduced catalyst waste, easier purification, and lower cost.
Atom EconomyOne-pot synthesis reactions. google.comFewer reaction steps, less waste from intermediate isolation.

Advanced Spectroscopic and Structural Characterization of N Propyl 4 Pyridinamine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For N-propyl-4-pyridinamine dihydrochloride (B599025), NMR is instrumental in confirming the connectivity of the n-propyl group to the 4-amino position of the pyridine (B92270) ring and in observing the effects of dihydrochlorination on the electronic environment of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the case of N-propyl-4-pyridinamine dihydrochloride, the protonation of both the pyridinic nitrogen and the exocyclic amino nitrogen significantly influences the chemical shifts of the aromatic and alkyl protons.

Due to the electron-withdrawing effect of the two protonated nitrogen atoms, the pyridine ring protons are expected to be significantly deshielded and shifted downfield. The two sets of chemically non-equivalent aromatic protons (H-2/H-6 and H-3/H-5) would likely appear as distinct doublets, a characteristic feature of 4-substituted pyridines. chegg.com The H-2 and H-6 protons, being closer to the positively charged ring nitrogen, are anticipated to resonate at a lower field compared to the H-3 and H-5 protons.

The n-propyl group protons would present as three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the nitrogen atom. The latter is expected to be the most downfield of the three due to the direct attachment to the positively charged nitrogen. The integration of these signals would correspond to a 2:2:2:3 ratio for the aromatic protons, the two methylene groups, and the methyl group, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2, H-6 (Pyridine) 8.0 - 8.5 Doublet ~6-7
H-3, H-5 (Pyridine) 7.0 - 7.5 Doublet ~6-7
N-CH ₂-CH₂-CH₃ 3.2 - 3.6 Triplet ~7
N-CH₂-CH ₂-CH₃ 1.6 - 2.0 Sextet ~7
N-CH₂-CH₂-CH 0.9 - 1.2 Triplet ~7
NH ₂⁺ 9.0 - 10.0 Broad Singlet -

Note: The predicted values are based on the analysis of related structures such as 4-aminopyridine (B3432731) hydrochloride and other N-alkylated pyridinium (B92312) salts. Actual experimental values may vary. chemicalbook.comnih.gov

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. bhu.ac.in For this compound, five distinct carbon signals are expected for the pyridine ring and three for the n-propyl chain.

The carbons of the pyridine ring will be deshielded due to the aromaticity and the electron-withdrawing effect of the protonated nitrogen. The C-4 carbon, directly attached to the exocyclic nitrogen, is expected to be significantly downfield. The C-2 and C-6 carbons will also be shifted downfield due to their proximity to the ring nitrogen. The C-3 and C-5 carbons will appear at a relatively higher field compared to the other ring carbons.

The n-propyl group carbons will show characteristic shifts, with the carbon attached to the nitrogen being the most deshielded. The terminal methyl carbon will be the most shielded and appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-4 (Pyridine) 150 - 155
C-2, C-6 (Pyridine) 140 - 145
C-3, C-5 (Pyridine) 115 - 120
N -CH₂-CH₂-CH₃ 45 - 50
N-CH₂-C H₂-CH₃ 20 - 25

Note: These predictions are based on data from similar protonated 4-aminopyridine derivatives and are for illustrative purposes. Experimental verification is necessary. researchgate.netchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and between the adjacent protons of the n-propyl chain (N-CH ₂-CH ₂ and CH ₂-CH ₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the pyridine H-2/H-6 protons to the C-2/C-6 carbons, and the methyl protons of the propyl group to the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. bldpharm.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the mass of the protonated molecular ion [M+H]⁺, which corresponds to the free base N-propyl-4-pyridinamine with an additional proton. The expected exact mass would be calculated based on the molecular formula C₈H₁₃N₂. The dihydrochloride nature of the salt would be inferred from the isotopic pattern of chlorine if the adduct [M+Cl]⁻ were observed in negative ion mode, but typically salts are analyzed for the cation's mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a powerful tool for assessing the purity of volatile and thermally stable compounds.

However, this compound is a salt and is therefore non-volatile, making it unsuitable for direct analysis by conventional GC-MS. Analysis would require derivatization to a more volatile form or the use of a different analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). If the free base, N-propyl-4-pyridinamine, were to be analyzed by GC-MS, the resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of an ethyl group to give a prominent fragment ion, which is a common fragmentation pathway for n-propylamines.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-aminopyridine
4-aminopyridine hydrochloride
4-propylpyridine

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, a reverse-phase LC method would likely be employed, where the compound's retention time would be influenced by its polarity. Given the polar nature of the protonated amine and pyridine groups, it would elute relatively quickly on a nonpolar stationary phase.

The mass spectrometer would detect the protonated molecule. The molecular formula for N-propyl-4-pyridinamine is C₈H₁₂N₂. The dihydrochloride salt would exist in solution as the dication or, more commonly observed in mass spectrometry, the monoprotonated species. The expected mass-to-charge ratios (m/z) for the primary ionic species are detailed in the table below.

Predicted LC-MS Data for N-propyl-4-Pyridinamine
Parameter Expected Value
Molecular FormulaC₈H₁₂N₂
Molecular Weight (Free Base)136.19 g/mol
Expected [M+H]⁺ (Monoprotonated)137.12 m/z
Expected [M+2H]²⁺ (Diprotonated)69.06 m/z

This data is predicted based on the chemical structure and has not been experimentally verified from public sources.

Tandem mass spectrometry (MS/MS) would provide further structural confirmation through fragmentation analysis. Expected fragmentation patterns would involve the loss of the propyl group and cleavages within the pyridine ring, which are characteristic of such structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by features arising from the protonated amine and pyridinium groups, as well as the propyl chain.

The IR spectrum of the free base, 4-propylpyridine, shows characteristic peaks for the pyridine ring and the alkyl chain. nist.gov In the case of this compound, significant changes are expected due to protonation. The formation of the pyridinium ion and the secondary ammonium (B1175870) ion introduces new vibrational modes and shifts existing ones.

Key expected vibrational bands are summarized below, with comparisons to related compounds like 4-aminopyridine and propylamine. researchgate.netresearchgate.netnist.govdocbrown.info

Predicted IR and Raman Data for this compound
Functional Group Expected Wavenumber (cm⁻¹)
N⁺-H (Pyridinium)3250-3100
N⁺-H (Ammonium)2800-2500 (broad)
C-H (Aromatic)3100-3000
C-H (Aliphatic)2960-2850
C=C, C=N (Pyridine Ring)1640-1500
N-H1600-1550
C-N1350-1250

This data is predicted based on the analysis of related compounds and has not been experimentally verified from public sources.

The presence of broad absorption bands in the 2500-2800 cm⁻¹ region would be a strong indicator of the secondary ammonium salt. The pyridine ring vibrations, typically seen around 1600 cm⁻¹, would be expected to shift to higher frequencies upon protonation. pw.edu.pl Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring and the C-C backbone of the propyl group.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. wikipedia.org While no published crystal structure for this compound is available, this technique would provide invaluable information if suitable crystals were obtained. researchgate.net

Potential X-ray Diffraction Data for this compound
Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic Coordinates3D position of each atom
Bond Lengths and AnglesGeometric details of the molecule
Hydrogen Bonding NetworkIntermolecular interactions governing the crystal packing

This table describes the type of data that would be obtained from XRD analysis; specific values are not available without experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions due to π → π* transitions within the pyridinium ring.

The spectrum of 4-aminopyridine, a related compound, shows absorption maxima that are sensitive to the solvent and pH. nist.gov For this compound, the protonation of the pyridine ring is expected to cause a hypsochromic shift (blue shift) of the absorption bands compared to the free base. This is due to the stabilization of the ground state upon protonation, which increases the energy required for the electronic transition. The electronic transitions of pyridine derivatives typically occur in the UV region. researchgate.net

Predicted UV-Vis Absorption Data for this compound
Transition Expected Wavelength Range (nm)
π → π* (Pyridinium Ring)200 - 280

This data is predicted based on the analysis of related compounds and has not been experimentally verified from public sources.

The exact position and intensity of the absorption maxima would be dependent on the solvent used for the analysis.

Computational and Theoretical Investigations of N Propyl 4 Pyridinamine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for predicting molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like N-propyl-4-pyridinamine dihydrochloride (B599025), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its geometric and electronic properties. researchgate.net Such studies on 4-aminopyridine (B3432731) and its derivatives have revealed key insights into their reactivity. researchgate.netnih.gov

The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. For protonated 4-aminopyridine derivatives, the MEP would show regions of positive potential around the ammonium (B1175870) and pyridinium (B92312) protons, indicating susceptibility to nucleophilic attack, while areas of negative potential would highlight sites prone to electrophilic interaction. researchgate.net Reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 1: Representative Calculated Electronic Properties for a 4-Aminopyridine Analog (Note: Data is illustrative and based on general findings for similar compounds, not specific to N-propyl-4-pyridinamine dihydrochloride)

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 5.3 eV
Dipole Moment A measure of the polarity of the molecule. 3.5 D

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical behavior. In this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the exocyclic nitrogen atom, indicating that these are the primary sites for electron donation in chemical reactions. Conversely, the LUMO would likely be distributed over the pyridinium ring, signifying its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can further be employed to study charge transfer interactions within the molecule, providing a more detailed picture of bonding and electron delocalization. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding the electronic properties of a molecule in a static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior and conformational flexibility. For this compound, the propyl chain introduces a degree of conformational freedom. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformations in different environments, such as in a solvent or interacting with a biological macromolecule.

In a typical MD simulation, the molecule's trajectory over time is calculated by solving Newton's equations of motion. This allows for the exploration of various rotational isomers (rotamers) of the propyl group and their relative energies. The results of such simulations can reveal the preferred spatial arrangement of the propyl group relative to the pyridine ring, which can be crucial for its interaction with other molecules. Studies on substituted pyridine derivatives have successfully used MD simulations to understand their binding processes and interactions with biological targets. nih.gov The binding free energies can be calculated using approaches like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to quantify the strength of these interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest for structural elucidation.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net By optimizing the molecular geometry and then performing a GIAO calculation, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be influenced by the choice of DFT functional, basis set, and the inclusion of solvent effects. researchgate.net Recent advancements in machine learning have also led to the development of highly accurate models for predicting NMR chemical shifts based on large datasets of known compounds. nih.gov

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted 4-Aminopyridine Analog (Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound)

Proton Predicted Chemical Shift (ppm)
Pyridinium H (ortho to N) 8.2
Pyridinium H (meta to N) 7.0
N-H (exocyclic) 9.5
Propyl CH₂ (alpha) 3.1
Propyl CH₂ (beta) 1.7
Propyl CH₃ (gamma) 0.9

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational methods can be used to explore its potential roles in various reactions, such as catalysis or nucleophilic substitution.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, transition states, and products, as well as calculate the activation energies associated with each step. This information provides a detailed, step-by-step picture of how a reaction proceeds. For instance, if N-propyl-4-pyridinamine were to act as a catalyst, computational studies could model its interaction with the substrates and identify the key intermediates and transition states in the catalytic cycle. DFT calculations are frequently employed to investigate reaction profiles, including concerted versus stepwise mechanisms. researchgate.net Such computational approaches have become a cornerstone in the rational design of catalysts and the prediction of reaction outcomes. nih.gov

Chemical Reactivity and Reaction Mechanisms of N Propyl 4 Pyridinamine Dihydrochloride

Amine Group Reactivity

The reactivity of the N-propylamino group is characteristic of an alkyl-substituted secondary amine, although its nucleophilicity is tempered by the connection to the electron-withdrawing pyridine (B92270) ring and protonation in the dihydrochloride (B599025) salt. Reactions typically require deprotonation to proceed.

The N-propylamino group of N-propyl-4-pyridinamine can undergo acylation, such as acetylation, to form the corresponding amide. This reaction typically involves an acylating agent like acetic anhydride (B1165640) or an acyl chloride. Studies on 4-aminopyridine (B3432731) show that acetylation can proceed either directly at the exocyclic amino group or through an initial N-acylation of the more basic pyridine ring nitrogen, followed by an intramolecular acyl transfer. However, for N-alkylated 4-aminopyridines, the reaction mechanism is believed to involve direct acylation of the exocyclic amino group. publish.csiro.au For instance, crude 4-aminopyridine can be acetylated with acetic anhydride to produce 4-acetylaminopyridine in yields of 80-85%. semanticscholar.org

The presence of substituents on the pyridine ring can influence the reaction pathway. For example, a methyl group at the 2-position of 4-aminopyridine blocks the pathway involving ring N-acetylation, forcing the reaction to occur directly at the amino group. publish.csiro.au In the case of N-propyl-4-pyridinamine dihydrochloride, the exocyclic amine must be deprotonated by a base before it can act as a nucleophile to attack the acylating agent. The choice of base is critical to avoid side reactions. The general reaction is as follows:

R-NH-Py + (R'CO)₂O → R-N(COR')-Py + R'COOH (Where Py = Pyridine ring)

New derivatives of 4-aminopyridine have been synthesized, and their structures were confirmed using spectral data. nih.gov

Table 1: Examples of Acylation Reactions on 4-Aminopyridine Derivatives

ReactantAcylating AgentProductYieldReference
4-AminopyridineAcetic Anhydride4-Acetylaminopyridine80-85% semanticscholar.org
3-Halo-4-aminopyridinesAcyl ChloridesPyridin-4-yl α-substituted acetamidesModerate to High acs.org

Further alkylation of the N-propylamino group in N-propyl-4-pyridinamine is challenging. Direct alkylation of aminopyridines with alkyl halides often leads to preferential alkylation at the more nucleophilic pyridine ring nitrogen, forming pyridinium (B92312) salts. publish.csiro.auresearchgate.net To achieve selective N-alkylation of the exocyclic amine, the amino group often requires protection, for example, with a Boc (tert-butyloxycarbonyl) group. Following protection, the molecule can be alkylated and subsequently deprotected to yield the desired N,N-dialkyl-4-pyridinamine. researchgate.net An alternative method involves reductive amination, where an aminopyridine is reacted with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165) to give N-monoalkylated products in good yields. researchgate.net

A process for the catalytic N-alkylation of aminopyridines has been developed using a heterogeneous catalyst, which allows for the synthesis of N-monoalkylated and N,N-dialkylated aminopyridine compounds. google.com This method is noted for its high activity and selectivity. google.com

Table 2: N-Alkylation Approaches for Aminopyridines

MethodReagentsKey FeatureReference
Direct AlkylationAlkyl HalidePreferential alkylation on ring nitrogen. publish.csiro.auresearchgate.net
Reductive AminationCarboxylic Acid, NaBH₄Chemoselective monoalkylation of primary amines. researchgate.net
Catalytic N-AlkylationAlkylation raw material, Heterogeneous catalystHigh activity and selectivity for N-alkylation. google.com
Electrochemical N-AlkylationN-Boc-4-aminopyridine, Electrogenerated baseHigh yields under mild conditions. researchgate.net

The N-propylamino group can react with aldehydes and ketones in a condensation reaction to form an imine, also known as a Schiff base. google.com This reaction is fundamental in organic synthesis and is typically catalyzed by an acid or base. For N-propyl-4-pyridinamine, the reaction would involve the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the imine. researchgate.netnih.gov

The process of reductive amination involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. google.com This two-step, one-pot procedure is a common method for synthesizing N-substituted amines. For example, N-octylpyridin-4-amine can be prepared by reacting 4-aminopyridine with octanal (B89490) to form the imine, which is subsequently hydrogenated using a palladium-on-carbon (Pd/C) catalyst. google.com The synthesis of Schiff bases from 4-formylpyridine and p-anisidine (B42471) has been reported with a yield of 99.86%. researchgate.net

Pyridine Ring Reactivity

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. wikipedia.orgyoutube.com The N-propylamino group at the 4-position is a strong electron-donating group, which activates the ring towards electrophilic attack and influences the regioselectivity of substitution reactions. wikipedia.org

While the pyridine ring is generally deactivated towards EAS compared to benzene, the activating N-propylamino group at the C-4 position directs incoming electrophiles to the ortho positions (C-3 and C-5). wikipedia.org The electron-donating amino group increases the electron density at these positions through resonance, making them more susceptible to attack by an electrophile. However, the reaction is often complicated by the fact that the pyridine nitrogen can be protonated or complex with Lewis acids under typical EAS conditions (e.g., nitration, halogenation), which strongly deactivates the entire ring. wikipedia.orgrsc.org

To overcome this, reactions can be performed on the corresponding pyridine-N-oxide, which is more reactive towards EAS. The N-oxide group activates the C-4 position, and after the substitution reaction, the N-oxide can be reduced back to the pyridine. rsc.org Another strategy is ortho-lithiation, where a directing group, such as pivaloylamino, facilitates metalation at the adjacent position, allowing for subsequent reaction with an electrophile. acs.org Halogenation of 4-aminopyridine with reagents like ICl and IBr can lead to the formation of charge-transfer complexes and ionic species. acs.org

Nucleophilic aromatic substitution (SNAAr) is more favorable for pyridine than for benzene, particularly at the C-2 and C-4 positions. wikipedia.orgstackexchange.com This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer-type intermediate formed during the attack of a nucleophile. youtube.comwikipedia.orgstackexchange.com For N-propyl-4-pyridinamine itself, NAS is not a typical reaction as there is no good leaving group on the ring.

However, if a good leaving group (e.g., a halide) is present at the C-2 or C-3 position, it can be displaced by a nucleophile. The presence of the N-propylamino group at C-4 would further influence the reactivity and regioselectivity of such a reaction. In the Chichibabin reaction, pyridine reacts with sodium amide to form 2-aminopyridine (B139424), demonstrating the preference for substitution at the C-2 position. wikipedia.org The stability of the anionic intermediate, which has a resonance form with the negative charge on the nitrogen atom, drives the preference for attack at the C-2 and C-4 positions. stackexchange.com

Dearomatization Reactions of the Pyridine Nucleus

The dearomatization of the pyridine ring in this compound represents a significant transformation, converting the flat, aromatic structure into a three-dimensional, alicyclic scaffold. cjhp-online.ca Such reactions are of considerable interest as they provide access to saturated nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals. cjhp-online.ca Due to the resonance stability of the aromatic pyridine core, these transformations typically require specific activation strategies to overcome the inherent energetic barrier. cjhp-online.ca

For N-propyl-4-pyridinamine, the pyridine nucleus is electron-rich due to the electron-donating effect of the 4-propylamino group. However, in the dihydrochloride salt form, the protonation of the pyridine nitrogen significantly increases its electron deficiency, making it more susceptible to nucleophilic attack.

Several general strategies for pyridine dearomatization can be considered for this compound:

Catalytic Hydrogenation: This is a common method for reducing pyridine rings. Under typical conditions with catalysts like platinum, palladium, or rhodium, the pyridine ring can be fully saturated to the corresponding piperidine (B6355638) derivative. The reaction conditions, such as hydrogen pressure and temperature, would need to be optimized to achieve selective reduction of the pyridine ring without affecting other functional groups.

Metal-Catalyzed Hydroboration: Recent advancements have shown that transition metal catalysts, such as those based on magnesium, can facilitate the regioselective hydroboration of pyridine derivatives. cjhp-online.ca For instance, a magnesium-catalyzed 1,2-hydroboration using a boron source like HBpin could potentially be applied to N-propyl-4-pyridinamine. cjhp-online.ca

Nucleophilic Addition: The electron-deficient nature of the protonated pyridine ring in the dihydrochloride salt makes it a target for strong nucleophiles. Organometallic reagents, such as Grignard or organolithium compounds, could potentially add to the 2- or 6-position of the pyridine ring, leading to dihydropyridine (B1217469) intermediates.

Cycloaddition Reactions: The pyridine ring can participate as a diene in inverse-electron-demand Diels-Alder reactions. cjhp-online.ca The electron-withdrawing effect of the protonated nitrogen in this compound would favor this type of reactivity, allowing for the construction of bicyclic systems upon reaction with suitable electron-rich dienophiles. cjhp-online.ca

The specific outcomes of these reactions would be influenced by the steric and electronic effects of the N-propylamino group at the 4-position.

Acid-Base Properties and Salt Formation Equilibrium

N-propyl-4-pyridinamine possesses two basic centers: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The dihydrochloride salt form, this compound, indicates that both of these nitrogen atoms are protonated in the presence of a strong acid like hydrochloric acid.

The acid-base equilibria can be represented as follows:

The first proton to be lost (pKa₁) would be from the exocyclic N-propylamino group, as the positive charge on the adjacent protonated pyridine nitrogen would make the exocyclic ammonium (B1175870) group more acidic. The second proton (pKa₂) would be lost from the pyridinium ion to yield the neutral N-propyl-4-pyridinamine. The equilibrium between the dihydrochloride, monohydrochloride, and free base forms is crucial for its behavior in solution and its interaction with biological systems.

Stability and Degradation Pathways (Chemical, not safety)

The chemical stability of this compound is a critical factor for its storage and handling. Studies on the closely related compound, 4-aminopyridine (4-AP), provide insights into the potential stability profile.

Capsules of 4-aminopyridine have been shown to be chemically stable for extended periods, retaining over 94% of their initial content after one year when stored at room temperature and protected from light. cjhp-online.ca Both 4-aminopyridine and 3,4-diaminopyridine (B372788) have demonstrated excellent chemical stability in capsule form under various storage conditions, including refrigeration and room temperature for up to six months. nih.govsefh.es Little to no degradation was observed even at an elevated temperature of 37°C for one month. nih.govsefh.es

Based on these findings with analogous compounds, this compound is expected to be a relatively stable compound, particularly in a solid formulation protected from light and moisture.

Potential degradation pathways for aminopyridine derivatives can involve oxidation. A study on 3,4-diaminopyridine under oxidative stress (hydrogen peroxide) showed that the salt form was more stable than the molecular (free base) form. The primary degradation products identified were 4-amino, 3-nitropyridine (B142982) and 3,4-diaminopyridine-N-oxide. The increased stability of the salt was attributed to the protonation of the pyridine nitrogen, where the lone pair of electrons is engaged in a bond with hydrogen, making it less susceptible to oxidation.

For this compound, similar oxidative degradation pathways could be anticipated under harsh conditions. The pyridine ring or the exocyclic amino group could be susceptible to oxidation. Hydrolysis could also be a potential degradation pathway, particularly if the compound is in an aqueous solution and exposed to heat. For instance, heating aqueous solutions of 4-aminopyridine can lead to partial hydrolysis to 4-pyridone. semanticscholar.org

The stability data for related aminopyridines is summarized in the table below:

CompoundFormulationStorage ConditionsStability DurationReference
4-Aminopyridine10 mg capsulesRoom temperature, protected from light365 days (>94% retained) cjhp-online.ca
4-Aminopyridine5 mg capsules4°C and 23°C, protected from light6 months (stable) nih.govsefh.es
4-Aminopyridine5 mg capsules37°C, protected from light1 month (stable) nih.govsefh.es
3,4-Diaminopyridine5 mg capsules4°C and 23°C, protected from light6 months (stable) nih.govsefh.es
3,4-Diaminopyridine5 mg capsules37°C, protected from light1 month (stable) nih.govsefh.es

Synthesis and Chemical Transformations of Derivatives

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of N-propyl-4-pyridinamine is susceptible to a range of electrophilic substitution and oxidation reactions. The 4-propylamino group strongly activates the ring, directing incoming electrophiles to the ortho positions (C3 and C5).

The introduction of halogen atoms onto the pyridine ring of 4-aminopyridine (B3432731) derivatives is a key method for creating valuable synthetic intermediates. However, direct halogenation can be complex. The reaction of 4-aminopyridine (4-APY) with bromine (Br₂) in dichloromethane, for instance, can lead to the protonation of the pyridine nitrogen, forming [4-NH₂-C₅H₄NH]⁺[Br]⁻ as the primary product, followed by complex bromination and dimerization processes. researchgate.net Similarly, reactions with iodine monochloride (ICl) and iodine bromide (IBr) can yield ionic species where an iodonium (B1229267) ion is bridged between two 4-aminopyridine molecules. researchgate.net

A more controlled and selective approach for 4-halogenation involves the use of specially designed phosphine (B1218219) reagents. In this method, the pyridine is first converted into a phosphonium (B103445) salt at the 4-position, which then acts as a leaving group that can be displaced by a halide nucleophile. nih.govchemrxiv.org This two-step process allows for the halogenation of a wide array of unactivated pyridines. nih.govchemrxiv.org

For the synthesis of 3,5-dihalogenated derivatives, which is pertinent to N-propyl-4-pyridinamine due to the activating effect of the amino group, specific methods have been developed for related compounds. For example, 3,5-dichloropyridine (B137275) can be synthesized from various polychlorinated pyridines by reaction with zinc metal in the presence of an acid. google.com The synthesis of 3,5-dibromo-4-aminopyridine has been achieved by reacting 4-aminopyridine with N-bromosuccinimide (NBS). google.com This suggests that N-propyl-4-pyridinamine could likely be converted to its 3,5-dibromo derivative under similar conditions.

Table 1: Halogenation Approaches for Pyridine Derivatives

Reaction Type Reagents & Conditions Target Product / Observation Source(s)
Direct Bromination 4-Aminopyridine, Br₂ in CH₂Cl₂ Protonation and complex dimerization products. researchgate.net researchgate.net
Phosphonium Salt Displacement Heterocyclic phosphines, Metal Halides Selective 4-halogenation of pyridines. nih.govchemrxiv.org nih.govchemrxiv.org
Dibromination 4-Aminopyridine, N-Bromosuccinimide (NBS) 3,5-Dibromo-4-aminopyridine. google.com google.com
Dechlorination Polychloropyridines, Zn, Acid 3,5-Dichloropyridine. google.com google.com

The nitration of the pyridine ring in aminopyridines is a critical transformation for producing highly energetic materials or key synthetic intermediates. The strong electron-donating nature of the 4-propylamino group facilitates electrophilic nitration, directing the nitro groups to the 3- and 5-positions. The synthesis of 2-amino-3,5-dinitropyridine has been successfully demonstrated by treating a 2-aminopyridine (B139424) precursor with a mixture of nitric acid and sulfuric acid. prepchem.com In this procedure, 2-amino-3-nitro-4-methylpyridine is dissolved in concentrated sulfuric acid and treated with nitric acid at elevated temperatures to yield the dinitrated product. prepchem.com This methodology establishes a clear precedent for the di-nitration of an aminopyridine ring, suggesting a viable pathway to synthesize 3,5-Dinitro-N-propyl-4-pyridinamine from N-propyl-4-pyridinamine under similar nitrating conditions. The synthesis of 3,5-dinitro-o-tyrosine, another dinitrated aromatic compound, further illustrates the feasibility of introducing two nitro groups onto an activated ring structure. nih.gov

The oxidation of the pyridine nitrogen to form an N-oxide is a common and synthetically useful transformation. Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine; the N-oxide group enhances reactivity towards both electrophiles and nucleophiles at the C2 and C4 positions. arkat-usa.orgorganic-chemistry.org Various oxidizing agents can achieve this transformation. arkat-usa.org

Pyridines with alkyl substituents, such as N-propyl-4-pyridinamine, generally show complete conversion to the corresponding N-oxide. arkat-usa.org Common and effective reagents include:

Hydrogen Peroxide (H₂O₂): Often used in acetic acid or with a catalyst like methyltrioxorhenium (MTO). arkat-usa.org

m-Chloroperoxybenzoic acid (m-CPBA): A widely used peroxy acid for N-oxidation, often giving high yields. arkat-usa.org

Dimethyldioxirane (DMD): A powerful and efficient oxidant that works rapidly at low temperatures. arkat-usa.org

Caro's Acid (H₂SO₅): Allows the reaction to be performed in water over a wide pH range. arkat-usa.org

The choice of reagent can be tailored based on the presence of other functional groups in the molecule. For aminopyridines, the synthesis of N-oxides can involve a protection-oxidation-deprotection sequence, though direct oxidation under controlled pH with reagents like Caro's acid is also possible. arkat-usa.org

Modifications at the N-Propyl Chain

While functionalization of the pyridine ring is more common, the N-propyl chain can also be a target for chemical modification. These transformations are less explored but offer a route to introduce additional functionality. One potential reaction is the oxidation of the N-propyl group. For instance, ruthenium porphyrin-catalyzed oxidation of N-acyl cyclic amines with pyridine-N-oxides can lead to C-N bond cleavage at the less substituted carbon. nih.gov This reaction proceeds via an α-hydrogen abstraction, suggesting that the methylene (B1212753) group of the N-propyl chain adjacent to the nitrogen is susceptible to oxidative processes, which could potentially lead to chain cleavage or functionalization under specific catalytic conditions. nih.gov Furthermore, the inclusion of N-propyl groups on pyridinium (B92312) salts has been shown to be compatible with photocatalytic aminopyridylation reactions of alkenes, indicating the stability of the propyl group under certain radical reaction conditions. nih.gov

Formation of Polymeric or Supramolecular Structures Incorporating Pyridinamine Units

The bifunctional nature of N-propyl-4-pyridinamine derivatives, possessing both a reactive pyridine ring and a secondary amine, makes them attractive candidates for constructing polymers and supramolecular assemblies. These structures can be formed through either strong covalent bonds or weaker, non-covalent interactions. nih.govnih.gov

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic monomers (linkers) connected by covalent bonds. tcichemicals.comtcichemicals.com The geometry and functionality of the linkers predefine the topology and properties of the resulting COF. tcichemicals.comtcichemicals.com Amine-containing molecules are extensively used as linkers in the synthesis of imine-linked COFs, which are formed by the condensation reaction between amines and aldehydes. tcichemicals.comtcichemicals.com These imine-based COFs are noted for their high chemical stability. tcichemicals.comtcichemicals.com

A derivative of N-propyl-4-pyridinamine, suitably functionalized to have at least two reactive sites (e.g., by introducing another amine or an aldehyde group elsewhere on the molecule), could serve as a linker in COF synthesis. The secondary amine of the N-propylamino group itself could potentially be used. Recently, aminal-linked COFs have been synthesized through the condensation of secondary amines with aldehydes, demonstrating that secondary amines can be directly incorporated into COF structures. nih.govrsc.org The pyridine nitrogen within the framework could offer a site for post-synthetic modification or act as a basic site to enhance properties like CO₂ adsorption or catalysis. researchgate.net

Metal-Organic Framework (MOF) Ligands

There is currently no specific literature available that documents the use of N-propyl-4-pyridinamine dihydrochloride (B599025) as a direct ligand in the synthesis of Metal-Organic Frameworks (MOFs). While pyridinamine and other functionalized pyridine derivatives are utilized as ligands in the construction of MOFs due to their coordination capabilities with metal ions, the application of this specific compound has not been reported in the reviewed scientific literature. researchgate.netorganic-chemistry.orgnih.govresearchgate.net The structure of MOFs can be influenced by the geometry of the ligands and the coordination preferences of the metal centers. nih.gov For instance, the reaction of N,N′-di(4-pyridyl)-naphthalenediimide with nickel(II) salts leads to the formation of coordination polymers, where the dimensionality of the resulting framework is influenced by the secondary building units. nih.gov Similarly, other studies have successfully employed amino-functionalized carboxylate ligands in conjunction with d10 metal ions to create novel MOFs with interesting properties. organic-chemistry.org

Synthesis of Intermediates for Advanced Organic Synthesis

N-propyl-4-pyridinamine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the preparation of bis(4-amino-1-pyridinium)alkanes. google.com These target molecules have applications in various fields of chemistry. The synthesis of N-propyl-4-pyridinamine itself is a key step, often achieved through reductive amination. organic-chemistry.orgnih.gov

A general method for the synthesis of N-alkyl-4-pyridinamines involves the reaction of 4-aminopyridine with a corresponding aldehyde, followed by catalytic hydrogenation. google.com In the case of N-propyl-4-pyridinamine, this would involve the reaction of 4-aminopyridine with propanal to form an intermediate imine, which is then reduced to the desired secondary amine. The reduction is typically carried out using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com

The resulting N-propyl-4-pyridinamine can then be used in subsequent reactions. For example, it can undergo N-alkylation with a dihaloalkane to produce bis(4-amino-1-pyridinium)alkanes. google.com The quaternization of the pyridine nitrogen by both ends of the haloalkane chain leads to the formation of a dimeric, charged molecule.

The following table outlines the general synthetic approach to N-propyl-4-pyridinamine as an intermediate:

StepReactantsReagents/CatalystsProduct
1. Imine Formation4-Aminopyridine, Propanal-N-(pyridin-4-ylimino)propane
2. ReductionN-(pyridin-4-ylimino)propaneH₂, Pd/CN-propyl-4-pyridinamine

The N-propyl-4-pyridinamine can then be further functionalized. A notable application is in the synthesis of compounds like octenidine (B1677106) dihydrochloride, where an N-alkyl-4-pyridinamine is reacted with a long-chain dichloroalkane. google.com This highlights the role of N-propyl-4-pyridinamine as a building block for larger, more complex molecular architectures. The versatility of N-aminopyridinium salts and their derivatives as bifunctional reagents in organic synthesis has also been explored, showcasing their potential as precursors to nitrogen-centered radicals and as directing groups in C-H functionalization reactions. nih.gov

The synthesis of related N-substituted pyridinamines can be challenging, but methods such as reductive amination of 3-amino-4-halopyridines have been developed. nih.gov These protocols can be adapted for the synthesis of various N-alkylated pyridinamines, which are valuable intermediates in the synthesis of heterocyclic systems like imidazopyridines. nih.gov

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